molecular formula C34H60N4O8 B610951 Sporidesmolide II CAS No. 3200-75-7

Sporidesmolide II

Cat. No.: B610951
CAS No.: 3200-75-7
M. Wt: 652.9 g/mol
InChI Key: DLSXAPYFZQNLPN-PMJXQHFJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Sporidesmolide II involves the incorporation of D- and L- amino acids. The process utilizes D-alloisoleucine, leucine, and four valine sub-units, with two of the valines being converted to valic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is typically isolated from cultures of Pithomyces chartarum through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Sporidesmolide II can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Sporidesmolide II has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its abundance and specific amino acid composition, which includes D-alloisoleucine and valic acid derivatives. This makes it a valuable compound for studying the biosynthesis and biological activity of cyclic depsipeptides .

Properties

IUPAC Name

(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,12-bis(2-methylpropyl)-6,9,18-tri(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H60N4O8/c1-14-22(12)26-29(39)35-23(15-17(2)3)33(43)45-27(20(8)9)30(40)36-25(19(6)7)32(42)38(13)24(16-18(4)5)34(44)46-28(21(10)11)31(41)37-26/h17-28H,14-16H2,1-13H3,(H,35,39)(H,36,40)(H,37,41)/t22-,23+,24-,25-,26+,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSXAPYFZQNLPN-PMJXQHFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)C(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185833
Record name Sporidesmolide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3200-75-7
Record name Sporidesmolide II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003200757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sporidesmolide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPORIDESMOLIDE II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS1DQ8OL3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is known about the structure of Sporidesmolide II?

A1: this compound is a cyclic depsipeptide [, ]. While its exact molecular formula and weight aren't specified in the provided abstracts, research confirms its structure includes residues of erythro-isoleucine and α-hydroxyisocaproic acid []. Further structural details, including spectroscopic data, would likely be found in the full research papers, particularly those focusing on its isolation and structure elucidation [].

Q2: How does the presence of different isoleucine isomers in the growth medium affect this compound production?

A2: The study by Russell et al. [] demonstrated that adding erythro-L-isoleucine to the growth medium of Pithomyces chartarum inhibits Sporidesmolides I and III production while promoting this compound biosynthesis. This suggests erythro-L-isoleucine is preferentially incorporated into this compound. Interestingly, threo-L-isoleucine led to a complex mixture of sporidesmolides with a higher proportion of isoleucine residues, indicating its influence on the biosynthetic pathway. The study further highlights the importance of isoleucine stereochemistry in sporidesmolide biosynthesis.

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